[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursors. One common method involves the protection of hydroxyl groups followed by selective acetylation and methoxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace acetyl or methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play key roles in biological processes. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate can be compared with other similar compounds, such as:
- [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
These compounds share similar structural features but differ in their functional groups and stereochemistry, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of acetyl, hydroxy, and methoxy groups, which confer distinct properties and applications.
Properties
Molecular Formula |
C13H20O9 |
---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H20O9/c1-6(14)19-5-9-11(20-7(2)15)10(17)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10+,11-,12-,13-/m1/s1 |
InChI Key |
LKFNEACJFKRTHV-NZEXEKPDSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)OC(=O)C)O)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)O)OC(=O)C |
Origin of Product |
United States |
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